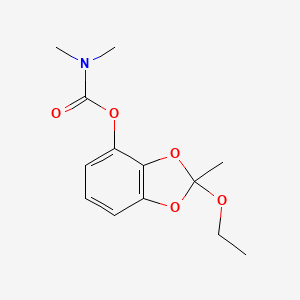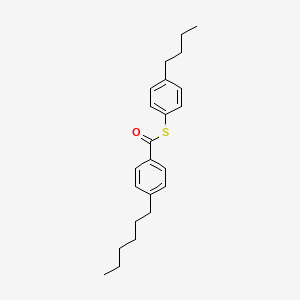
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group and a 2,2-dimethylpropylidene group
Méthodes De Préparation
The synthesis of 1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl and 2,2-dimethylpropylidene substituents. One common method includes the use of tert-butyl esters and cyclopropane intermediates under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in specific chemical transformations, influencing the reactivity and stability of the resulting products .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-2-(2,2-dimethylpropylidene)cyclopropane can be compared with other similar compounds, such as:
tert-Butyl alcohol: An isomer with different functional groups and reactivity.
2,2-Dimethylpropylidene derivatives: Compounds with similar substituents but different core structures.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Propriétés
Numéro CAS |
61223-80-1 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
1-tert-butyl-2-(2,2-dimethylpropylidene)cyclopropane |
InChI |
InChI=1S/C12H22/c1-11(2,3)8-9-7-10(9)12(4,5)6/h8,10H,7H2,1-6H3 |
Clé InChI |
RLXNQLUBYCRDNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1CC1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


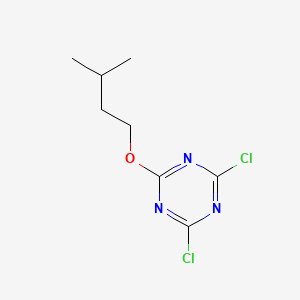
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)

![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
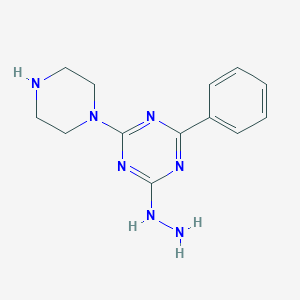
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
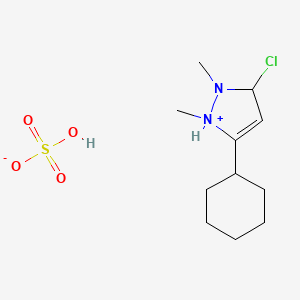
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

